Spectroscopic Profile of 2-Bromo-5-iodothiazole: A Technical Guide
Spectroscopic Profile of 2-Bromo-5-iodothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodothiazole is a halogenated heterocyclic compound of significant interest in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and functional materials. The differential reactivity of the bromine and iodine substituents allows for selective, stepwise functionalization, making it a valuable synthon. This guide provides a summary of the expected spectroscopic characteristics of 2-bromo-5-iodothiazole and general protocols for acquiring such data.
Note on Data Availability: As of this writing, detailed, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for 2-bromo-5-iodothiazole is limited. The information presented herein is based on the analysis of its chemical structure and comparison with spectroscopic data for analogous thiazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-bromo-5-iodothiazole based on its structure and known data for similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Parameter | Expected Value |
| Chemical Shift (δ) | 7.5 - 8.0 ppm |
| Multiplicity | Singlet (s) |
| Solvent | CDCl₃ or DMSO-d₆ |
Rationale: The thiazole ring possesses a single proton at the C4 position. Its chemical shift is expected in the aromatic region, deshielded due to the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the effects of the bromo and iodo substituents. With no adjacent protons, the signal will appear as a singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ) |
| C2 (C-Br) | 140 - 145 ppm |
| C4 (C-H) | 130 - 135 ppm |
| C5 (C-I) | 85 - 95 ppm |
| Solvent | CDCl₃ or DMSO-d₆ |
Rationale: The carbon attached to the bromine (C2) is expected to be significantly deshielded. The carbon bearing the proton (C4) will also be in the aromatic region. The carbon attached to the iodine (C5) is anticipated to be the most shielded of the three due to the heavy atom effect of iodine.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=N stretch | 1650 - 1550 |
| C=C stretch (ring) | 1550 - 1450 |
| C-Br stretch | 700 - 500 |
| C-I stretch | 600 - 480 |
Rationale: The IR spectrum is expected to show characteristic peaks for the aromatic C-H bond, as well as the C=N and C=C stretching vibrations within the thiazole ring. The carbon-halogen stretches will appear in the fingerprint region.
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 289, 291 | Molecular ion peak with characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M-Br]⁺ | 210 | Loss of the bromine atom. |
| [M-I]⁺ | 162, 164 | Loss of the iodine atom, will show the bromine isotopic pattern. |
| [C₃HNS]⁺ | 84 | Thiazole ring fragment. |
Rationale: The mass spectrum will be characterized by a molecular ion peak exhibiting the isotopic signature of bromine. Common fragmentation pathways for halogenated heterocycles include the loss of halogen atoms and fragmentation of the heterocyclic ring.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like 2-bromo-5-iodothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-5-iodothiazole in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Tune and shim the spectrometer for the specific sample.
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Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
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Set the spectral width to cover the expected range (typically 0-200 ppm).
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Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
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Sample Preparation (ATR):
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Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
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Place a small amount of solid 2-bromo-5-iodothiazole onto the crystal.
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Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Typically, data is collected over a range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) ionization is also common for such molecules.
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Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The detector records the abundance of each ion at a specific m/z value.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
